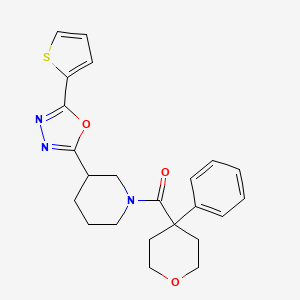

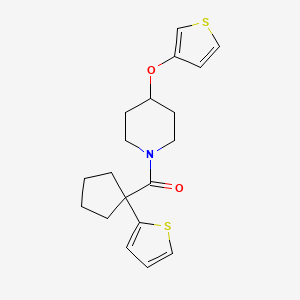

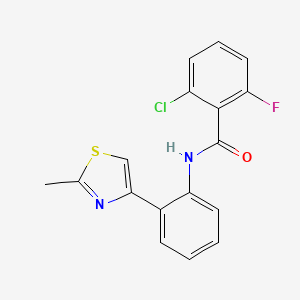

![molecular formula C16H20N4O4S B2780609 1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-06-9](/img/structure/B2780609.png)

1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. For instance, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrido[2,3-d]pyrimidines have been identified as having a broad spectrum of biological activities, including antitumor properties . The specific structure of the compound suggests it could act on various cancer targets such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin, among others. Its potential effectiveness against these targets could be explored through in vitro and in vivo studies to develop new selective and safe anticancer agents.

Antibacterial Agents

The pyrido[2,3-d]pyrimidine scaffold is also associated with antibacterial activity . The thioether and morpholino groups in the compound could enhance its interaction with bacterial enzymes or proteins, leading to the development of new antibiotics, especially in the face of rising antibiotic resistance.

CNS Depressants

Compounds with the pyrido[2,3-d]pyrimidine structure have shown CNS depressive activity . This suggests that our compound could be used in the synthesis of new CNS depressants, potentially aiding in the treatment of disorders such as anxiety, insomnia, and seizures.

Anticonvulsant Properties

The anticonvulsant activity is another notable application of pyrido[2,3-d]pyrimidines . Research could focus on the efficacy of this compound in modulating neurotransmitter release or ion channel activity, which are common mechanisms of action for anticonvulsants.

Antipyretic Uses

Pyrido[2,3-d]pyrimidines have been reported to exhibit antipyretic (fever-reducing) activities . The compound could be investigated for its potential to inhibit the synthesis of prostaglandins, which are involved in fever and inflammation, thereby contributing to the development of new antipyretic medications.

Molecular Scaffolding for Drug Development

The structural complexity of the compound makes it a candidate for use as a molecular scaffold in drug development . Its diverse functional groups allow for a wide range of chemical modifications, which can be exploited to create novel drugs with specific pharmacological properties.

Zukünftige Richtungen

The future directions for research on pyrido[2,3-d]pyrimidines are promising. They are considered an emerging scaffold in medicinal chemistry with a broad spectrum of activities . This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .

Eigenschaften

IUPAC Name |

1,3,6-trimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-10-8-17-14-12(15(22)19(3)16(23)18(14)2)13(10)25-9-11(21)20-4-6-24-7-5-20/h8H,4-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWQFOGIRYZYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1SCC(=O)N3CCOCC3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

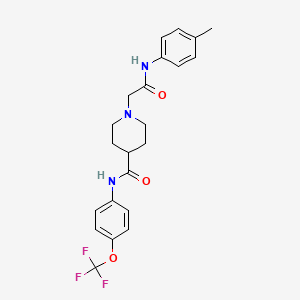

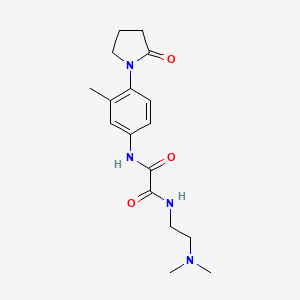

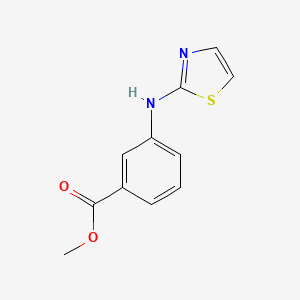

![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)

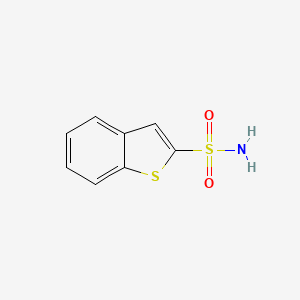

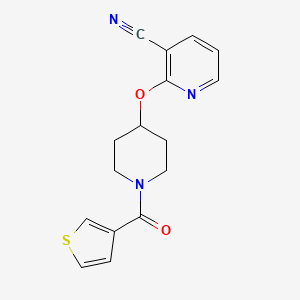

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)

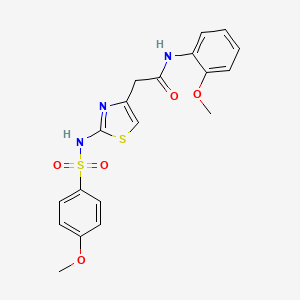

![5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2780543.png)